7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
CAS No.: 618900-48-4
Cat. No.: VC3017479
Molecular Formula: C26H20BrN3
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618900-48-4 |
|---|---|
| Molecular Formula | C26H20BrN3 |
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | 7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2 |
| Standard InChI Key | GHUHGSWXTMYGDQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr |
Introduction
Chemical Structure and Properties
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine is characterized by a bromomethyl group at the 7th position and a trityl group at the 3rd position of the imidazo[4,5-b]pyridine ring system. The compound features a heterocyclic backbone that provides a versatile scaffold for various modifications and applications in medicinal chemistry.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS No. | 618900-48-4 |
| IUPAC Name | 7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine |
| Molecular Formula | C26H20BrN3 |
| Molecular Weight | 454.4 g/mol |
| Standard InChI | InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2 |
| Standard InChIKey | GHUHGSWXTMYGDQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr |
The compound contains a complex molecular structure with an imidazo[4,5-b]pyridine core, featuring three aromatic rings as part of the trityl group. This structural arrangement contributes to its unique chemical and biological properties.
Applications in Medicinal Chemistry
Compounds with the imidazo[4,5-b]pyridine scaffold, including derivatives like 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine, have demonstrated significant potential in drug discovery and medicinal chemistry.
Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives have shown promising activity as kinase inhibitors. For example, related compounds have been developed as potent inhibitors of PDE10A, which is relevant for neurological conditions . Similar scaffolds have exhibited inhibitory activity against Aurora kinases, which are involved in cell division and implicated in various cancers .
Research has demonstrated that compounds based on the imidazo[4,5-b]pyridine scaffold can achieve:
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Single-digit nanomolar potency against target kinases
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Selective binding to specific enzyme classes
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Interaction with key binding sites in enzyme active centers
Structural Advantages
The 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine structure offers several advantages in medicinal chemistry:
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The bromomethyl group serves as a reactive handle for further derivatization
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The trityl group provides a large hydrophobic moiety that can influence binding affinity and selectivity
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The imidazo[4,5-b]pyridine core is considered a bioisostere for purines, which are essential components in many biological processes
| Classification | Details |
|---|---|
| GHS Pictogram | Warning |
| Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing |
| Storage | Recommended at 2-8°C under inert atmosphere |
Structure-Activity Relationships
Structure-activity relationship studies with imidazo[4,5-b]pyridine derivatives have revealed important insights that may be relevant to 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine.
Binding Interactions
X-ray crystallography studies of related imidazo[4,5-b]pyridine derivatives have identified key binding interactions within target proteins :
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Hydrogen bonding between the pyridine nitrogen and conserved amino acid residues (e.g., Gln716)
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Additional hydrogen bonding interactions involving the imidazole ring
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Hydrophobic interactions mediated by aromatic substituents
Structure Modifications
Research on similar compounds has shown that modifying different regions of the imidazo[4,5-b]pyridine scaffold can significantly impact potency and selectivity:
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Substituents at the 7-position directly influence binding affinity
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The size and nature of the group at the 3-position affect molecular recognition
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Modifications to the imidazole ring can alter hydrogen bonding capabilities
Related Compounds and Analogues
Several related compounds share structural similarities with 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine, providing context for understanding its properties.
Structurally Related Compounds
| Compound | CAS No. | Notable Differences |
|---|---|---|
| 7-Bromo-3H-imidazo[4,5-b]pyridine | 1207174-85-3 | Lacks the trityl group at position 3 and has bromine directly at position 7 |
| Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate | 78316-09-3 | Contains a methyl carboxylate at position 7 instead of bromomethyl |
| 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine | 1784125-40-1 | Features a methyl group at position 3 rather than trityl, and has a different ring fusion pattern |
These related compounds demonstrate how structural variations can be introduced at different positions of the imidazo-pyridine scaffold, potentially leading to diverse biological activities.
Future Research Directions
The unique structure and properties of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine suggest several promising avenues for future research.
Challenges and Opportunities
Research with 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine faces several challenges:
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Optimizing synthetic routes to improve yields and reduce byproducts
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Developing comprehensive structure-activity relationships through systematic modifications
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Addressing potential toxicity concerns through rational design
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Improving physicochemical properties like solubility and bioavailability
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